molecular formula C16H35N B1339308 2-Hexyldecan-1-amine CAS No. 62281-05-4

2-Hexyldecan-1-amine

Cat. No. B1339308
CAS RN: 62281-05-4
M. Wt: 241.46 g/mol
InChI Key: HEGUXAZWCQVLPV-UHFFFAOYSA-N
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Description

2-Hexyldecan-1-amine is a chemical compound with the molecular formula C16H35N . It is used as a reagent for the synthesis of triphenylene 2,3-dicarboxylic imides as luminescent liquid crystals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C16H35N/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16H,3-15,17H2,1-2H3 . This indicates that the molecule consists of a long carbon chain with an amine group at one end.


Chemical Reactions Analysis

This compound is a reagent for the synthesis of triphenylene 2,3-dicarboxylic imides as luminescent liquid crystals . This suggests that it can participate in condensation reactions with dicarboxylic imides.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 241.46 , a boiling point of 150°C/15mmHg , and a specific gravity of 0.82 . Its refractive index is 1.45 .

Scientific Research Applications

Fluid Phase Equilibria in Reactive Mixtures

2-Hexyldecan-1-amine, as part of the n-alkyl-1-amine family, is significant in the study of fluid phase behavior in mixtures containing amines, water, and carbon dioxide. This research is crucial for understanding carbon capture processes. The statistical associating fluid theory (SAFT-VR) is employed to model the behavior of these mixtures, including n-hexyl-1-amine. These models have high fidelity and can predict the binary fluid phase equilibrium, which is essential for industrial applications like gas absorption and carbon capture (Mac Dowell et al., 2011).

Amine Degradation in CO2 Capture

Research on amine degradation, which includes n-alkylamines like this compound, is significant in post-combustion CO2 capture technologies. Understanding the degradation processes due to various factors like heat and gas interactions is critical for the efficiency and longevity of CO2 absorption systems. This knowledge helps in optimizing the use of amines in industrial settings (Gouedard et al., 2012).

Catalysis in Polymerization

In polymer science, complexes involving amines like this compound play a role in catalyzing processes such as 1-hexene polymerization. Research in this area explores how structural modifications in amine complexes affect reactivity and catalysis, which is crucial for developing new polymeric materials with specific properties (Tshuva et al., 2001).

Biobased Amines in Material Chemistry

Biobased amines, including this compound, are explored for their role as intermediates in the chemical industry. They are key in synthesizing materials like polyamides and polyureas, which have applications in various industries such as automotive and healthcare. The synthesis of biobased amines from various biomass sources and their use in creating biobased polymers is a growing area of research (Froidevaux et al., 2016).

Catalytic Amination of Biomass-Based Alcohols

Amines, including this compound, are crucial in the catalytic amination of biomass-based alcohols. This process is key for producing various intermediates used in manufacturing a wide range of products. Understanding the reaction mechanisms and catalysts involved in this process can lead to more sustainable and efficient production methods in the chemical industry (Pera‐Titus & Shi, 2014).

Amine Oxidases in Enantioselective Synthesis

Research in the field of bio-catalysis has explored the use of amine oxidases, including those acting on compounds like this compound, for the synthesis of chiral amines. These enzymes, such as modified 6-hydroxy-D-nicotine oxidase, are developed to be highly selective and can be used in producing enantiomerically pure amines, which are vital in pharmaceutical syntheses (Heath et al., 2014).

Organometallic Chemistry

This compound is relevant in organometallic chemistry, where its derivatives form complexes with metals. Such complexes are studied for their properties and potential applications in catalysis and material science. Understanding how amines interact with metals at a molecular level helps in designing new materials and catalysts (Sonnek et al., 1980).

Lanthanide Complexes in Magnetic Studies

Research on lanthanide complexes involving amines like this compound contributes to understanding magnetic properties at the molecular level. These studies are important for developing new materials with specific magnetic characteristics, which have applications in data storage and electronic devices (Liu et al., 1992).

Asymmetric Catalysis

This compound-related research also includes its role in asymmetric catalysis, like in the amination of prochiral substrates. These studies are crucial for the synthesis of enantiomerically pure compounds, which have significant implications in drug development and fine chemical synthesis (Muchow et al., 1998).

Multicomponent Reaction Catalysis

In organic synthesis, this compound derivatives are involved in nickel-catalyzed multicomponent reactions. These reactions are vital for efficiently synthesizing complex organic molecules, which are essential in pharmaceutical and agrochemical industries (Kimura et al., 2007).

Hydrogel Formation and Drug Delivery

This compound and its derivatives are studied in the context of hydrogel formation for drug delivery applications. These hydrogels can respond to environmental stimuli, making them suitable for targeted drug release and other biomedical applications (Karimi et al., 2018).

Safety and Hazards

2-Hexyldecan-1-amine is classified as a skin corrosive/irritant Category 1B . It can cause severe skin burns and eye damage. Safety precautions include wearing protective clothing and eye protection, and ensuring good ventilation during handling .

properties

IUPAC Name

2-hexyldecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35N/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16H,3-15,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGUXAZWCQVLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571674
Record name 2-Hexyldecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62281-05-4
Record name 2-Hexyldecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hexyldecan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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